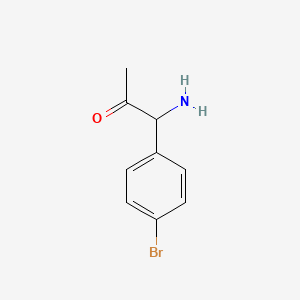

1-Amino-1-(4-bromophenyl)acetone

Description

Significance of α-Amino Ketone Frameworks in Organic Synthesis

The α-amino ketone moiety is a key structural feature found in numerous natural products and pharmaceutical agents. Its importance stems from the unique juxtaposition of a basic amino group and an electrophilic carbonyl group on adjacent carbons. This arrangement allows for a diverse range of chemical transformations, making α-amino ketones valuable precursors to more complex molecules such as amino alcohols, diamines, and various heterocyclic systems.

The development of synthetic methodologies to access α-amino ketones has been a major focus of chemical research. Strategies often involve the amination of ketones or the acylation of amine derivatives. nih.gov For instance, a metal-free, one-pot synthesis from benzylic secondary alcohols using N-bromosuccinimide has been reported, proceeding through oxidation, α-bromination, and subsequent nucleophilic substitution by an amine. nih.gov This highlights the ongoing efforts to develop efficient and environmentally benign routes to this important class of compounds.

Contextualizing Bromophenyl Substituents in Chemical Transformations

The presence of a bromine atom on the phenyl ring, as in 1-Amino-1-(4-bromophenyl)acetone, significantly impacts the molecule's reactivity and potential applications. The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the para-position of the phenyl ring, providing a powerful tool for the synthesis of diverse molecular libraries.

Furthermore, the electron-withdrawing nature of the bromine atom can influence the reactivity of the adjacent carbonyl group and the basicity of the amino group. This electronic effect can be exploited to modulate the chemical behavior of the molecule in various transformations.

Academic Research Landscape of this compound and Related Structural Motifs

While specific research articles focusing exclusively on this compound are not abundant in the readily available academic literature, the broader class of α-amino ketones and bromophenyl-containing organic molecules is extensively studied. Research in this area is often directed towards the development of novel synthetic methods and their application in the synthesis of medicinally relevant compounds.

Studies on related structures, such as 2-amino-1-(4-bromophenyl)ethanone, provide insights into the potential reactivity and properties of this compound. The academic landscape is rich with examples of how the α-amino ketone and bromophenyl motifs are utilized in the construction of complex molecular architectures with potential applications in drug discovery and materials science.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of a compound are crucial for its handling, characterization, and application in synthesis. The following table summarizes the predicted physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Boiling Point | 306.8±32.0 °C (Predicted) |

| Density | 1.457±0.06 g/cm³ (Predicted) |

| pKa | 6.48±0.10 (Predicted) |

Table 1: Predicted physicochemical properties of this compound. Data sourced from publicly available chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

1-amino-1-(4-bromophenyl)propan-2-one |

InChI |

InChI=1S/C9H10BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3 |

InChI Key |

HMSBHOISTPZKEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1 4 Bromophenyl Acetone and Analogous Systems

Strategies for α-Amination of (4-Bromophenyl)acetones

The introduction of an amino group at the α-position of (4-Bromophenyl)acetone can be achieved through several distinct synthetic routes. These methods range from the direct functionalization of the ketone to more indirect, multi-step sequences and innovative biocatalytic approaches.

Direct Amination Approaches

Direct α-amination of ketones represents a highly atom-economical approach to α-amino ketones. organic-chemistry.org These methods typically involve the reaction of a ketone with an aminating agent, often in the presence of a catalyst. For instance, a transition-metal-free approach utilizes ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant to facilitate the cross-coupling of a wide range of ketones with various amines, including primary and secondary amines, anilines, and amides. organic-chemistry.org Another strategy employs copper(II) bromide as a catalyst to effect the direct α-amination of ketones, esters, and aldehydes. organic-chemistry.org The proposed mechanism for the copper-catalyzed reaction involves the in situ generation of an α-bromo carbonyl species, which is then displaced by the amine nucleophile. organic-chemistry.org

While these methods offer direct access to α-amino ketones, their application to the specific synthesis of 1-Amino-1-(4-bromophenyl)acetone would depend on the compatibility of the reagents with the brominated aromatic ring and the potential for competing side reactions.

Indirect Routes via Halogenation-Substitution Sequences

A common and reliable method for the synthesis of α-amino ketones involves a two-step process: α-halogenation of the ketone followed by nucleophilic substitution with an amine. colab.wsorganic-chemistry.org The α-position of a ketone is readily halogenated under either acidic or basic conditions. wikipedia.org For an unsymmetrical ketone like (4-Bromophenyl)acetone, acid-catalyzed halogenation typically favors the more substituted α-carbon, while basic conditions favor the less substituted position. wikipedia.orgpressbooks.pub

This halogenation step generates an α-haloketone, a versatile intermediate that readily reacts with various nucleophiles, including ammonia (B1221849) or primary amines, to yield the corresponding α-amino ketone. nih.gov A metal-free, one-pot strategy has been developed for the synthesis of α-amino ketones from benzylic secondary alcohols and amines, proceeding through an oxidation-α-bromination-nucleophilic substitution sequence. organic-chemistry.org This approach highlights the utility of the halogenation-substitution strategy in modern organic synthesis.

The synthesis of this compound via this route would involve the initial α-halogenation of (4-bromophenyl)acetone, followed by reaction with a suitable nitrogen source. Careful control of the reaction conditions would be crucial to ensure selective monohalogenation and minimize potential side reactions.

Enzymatic and Biocatalytic Synthesis Routes for Chiral Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of enzymatic and biocatalytic methods for the synthesis of chiral amines and their precursors. nih.gov These methods offer high stereoselectivity under mild reaction conditions. researchgate.net Several classes of enzymes are particularly relevant for the synthesis of chiral α-amino ketones.

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. acsgcipr.orgrsc.orgnih.gov This process, which utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can be used to produce chiral amines from prochiral ketones with high enantiomeric excess. acsgcipr.org The equilibrium of the reaction often needs to be shifted towards product formation, which can be achieved by using an excess of the amino donor or by removing the ketone byproduct. acsgcipr.org

Amine dehydrogenases (AmDHs) represent another powerful class of enzymes for the synthesis of chiral amines. nih.gov They catalyze the reductive amination of ketones and aldehydes using an external hydride source, typically from NAD(P)H, and an ammonia source. nih.gov Dual-enzyme systems, coupling the AmDH with a cofactor regeneration enzyme like formate (B1220265) dehydrogenase (FDH), have been shown to be highly efficient. nih.gov

α-Oxoamine synthases (AOS) are a family of PLP-dependent enzymes that catalyze the stereospecific condensation between an α-amino acid and an acyl-CoA thioester, followed by decarboxylation to form an α-amino ketone. nih.gov This one-step enzymatic reaction avoids the need for protecting groups and proceeds with high stereospecificity. nih.gov

The application of these biocatalytic methods to the synthesis of chiral this compound would require screening for an enzyme with appropriate substrate specificity and stereoselectivity for the (4-bromophenyl)acetone core.

Regioselective and Stereoselective Synthetic Pathways

The synthesis of α-amino ketones with specific stereochemistry at the α-carbon is a significant challenge in organic synthesis. The development of methods that control both the position of the amino group (regioselectivity) and its three-dimensional orientation (stereoselectivity) is crucial for accessing specific isomers of pharmacologically active compounds.

Control of α-Carbon Chirality in Aminoketone Synthesis

Achieving control over the chirality of the α-carbon in α-amino ketone synthesis is paramount for producing enantiomerically pure compounds. nih.gov Several strategies have been developed to address this challenge.

One approach involves the use of chiral auxiliaries. For instance, chiral N-tert-butanesulfinyl imines have been used in the stereoselective synthesis of α-amino ketone derivatives. nih.gov The addition of organometallic reagents to these chiral imines proceeds with high diastereoselectivity, which can then be converted to the desired α-amino ketone. nih.gov

Catalytic asymmetric methods provide another powerful tool for controlling α-carbon chirality. nih.gov For example, a palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids has been developed for the synthesis of chiral α-amino ketones. nih.govrsc.org This method offers a direct route to acyclic α-amino ketones in a highly stereocontrolled manner. nih.govrsc.org Organocatalysis, using small chiral organic molecules, has also emerged as a valuable strategy. L-proline, for instance, has been shown to catalyze the asymmetric α-amination of ketones with azodicarboxylates, yielding α-hydrazino ketones that can be further transformed into optically active α-amino alcohols. organic-chemistry.org

Diastereoselective and Enantioselective Approaches

The ability to selectively synthesize one diastereomer or enantiomer of a molecule is a cornerstone of modern drug development. chemrxiv.org For α-amino ketones with multiple stereocenters, controlling the relative and absolute stereochemistry is essential.

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This can be achieved through various methods, including substrate control, where an existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. The use of chiral N-tert-butanesulfinyl imines, as mentioned earlier, is an example of a diastereoselective approach where the chirality of the sulfinyl group influences the stereochemistry of the newly formed stereocenter. nih.gov

Enantioselective synthesis focuses on the preferential formation of one enantiomer. Biocatalysis is a particularly powerful tool for enantioselective synthesis. acs.org For example, ω-transaminases can be used for the asymmetric amination of ketones, providing access to either the (R)- or (S)-enantiomer of the corresponding amine with high enantiomeric excess by selecting the appropriate enzyme. acs.org Similarly, imine reductases (IREDs) have been employed in the asymmetric reductive amination of ketones, often using whole-cell biocatalysts to simplify the process and reduce costs. nih.gov

The table below summarizes some of the key enzymatic approaches for the stereoselective synthesis of chiral amines, which are directly applicable to the synthesis of chiral α-amino ketones.

| Enzyme Class | Reaction Type | Key Features |

| Transaminases (TAs) | Asymmetric amination of ketones | Uses an amino donor and PLP cofactor; can produce (R)- or (S)-amines. acsgcipr.orgnih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Uses ammonia and NAD(P)H; often requires a cofactor regeneration system. nih.gov |

| Imine Reductases (IREDs) | Asymmetric reductive amination | Reduces an imine to the corresponding amine; requires NAD(P)H. researchgate.netnih.gov |

| α-Oxoamine Synthases (AOS) | Stereospecific C-C bond formation and decarboxylation | One-step synthesis from an α-amino acid and an acyl-CoA. nih.gov |

Multicomponent Reaction Strategies for Complex Derivatives

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing derivatives of this compound. nih.gov These reactions are advantageous as they can reduce reaction times, simplify purification processes, and decrease solvent usage. nih.gov

One of the foundational MCRs is the Strecker synthesis , which involves the reaction of an amine, a ketone or aldehyde, and a cyanide source to produce an α-amino nitrile. nih.gov This intermediate can then be hydrolyzed to yield the corresponding α-amino acid. While not directly producing an α-amino ketone, this method is a cornerstone of α-amino carbonyl synthesis. nih.gov

The Ugi four-component reaction (U-4CR) is another powerful MCR that utilizes an isocyanide, a primary amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to generate dipeptide-like scaffolds. nih.gov This reaction provides a versatile platform for creating complex molecules with diverse functionalities.

A notable MCR for synthesizing N-aryl-4-aryldihydropyridines, which can be considered complex derivatives, involves the reaction of an aniline (B41778), an aldehyde, and a β-dicarbonyl compound. nih.gov Recent advancements have explored using an aniline as the nitrogen source instead of the more traditional ammonium acetate (B1210297) in Hantzsch-type syntheses. nih.gov This approach has led to the synthesis of novel dihydropyridines with significant biological potential. nih.gov Furthermore, innovative strategies have combined MCRs, where the product of one MCR serves as a reactant in a subsequent MCR, leading to even more complex and unique molecular architectures. nih.gov

The following table provides an overview of key multicomponent reactions applicable to the synthesis of α-amino ketone derivatives:

| Reaction Name | Components | Product Type | Key Features |

| Strecker Synthesis | Amine, Carbonyl (ketone/aldehyde), Cyanide | α-Amino nitrile | First described MCR, foundational for α-amino acid synthesis. nih.gov |

| Ugi Reaction (U-4CR) | Isocyanide, Primary Amine, Carbonyl, Carboxylic Acid | Dipeptide-like scaffold | Highly versatile for creating complex, multifunctional molecules. nih.gov |

| Hantzsch-type Dihydropyridine Synthesis | Aniline, Aldehyde, β-Dicarbonyl compound | N-aryl-4-aryldihydropyridine | Produces biologically active heterocyclic compounds. nih.gov |

Novel Reagent and Catalyst Systems in Synthesis

Recent advancements in synthetic methodology have introduced novel reagents and catalysts that enable more efficient and selective synthesis of α-amino ketones.

Palladium-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of chiral α-amino ketones. nih.govrsc.org One approach involves the asymmetric arylation of in situ generated α-keto imines with arylboronic acids, catalyzed by a chiral palladium(II) complex. nih.govrsc.org This method offers a direct and highly stereocontrolled route to acyclic α-amino ketones. nih.govrsc.org The chiral palladium catalyst plays multiple roles, including activating the electrophile and promoting the enantioselective insertion of the C=N bond into the Pd–C bond. nih.gov

Biocatalysis offers a green and highly specific alternative to traditional chemical methods. nih.gov The α-oxoamine synthase (AOS) family of enzymes can catalyze the stereospecific formation of a carbon-carbon bond between an α-amino acid and an acyl-thioester, followed by decarboxylation to yield an α-amino ketone. nih.gov This enzymatic approach operates in a single step without the need for protecting groups, a significant advantage over multi-step chemical syntheses that often require such manipulations. nih.gov

Phase-transfer catalysis provides a practical method for the enantioselective synthesis of chiral α-amino ketones from racemic α-bromo ketones. acs.org Using a recoverable chiral quaternary ammonium salt as a catalyst in a biphasic system (e.g., fluorobenzene-water), racemic α-bromo ketones can be converted to chiral α-azido ketones with high enantioselectivity. acs.org These α-azido ketones can then be readily transformed into the corresponding N-protected α-amino ketones. acs.org

Hypervalent iodine reagents have also been employed in the synthesis of α-amino ketones. For example, one methodology involves the α-amination of enol ethers mediated by a hypervalent iodine species. rsc.org

The table below summarizes some of the novel catalytic systems used in the synthesis of α-amino ketones:

| Catalyst System | Reactants | Key Features |

| Chiral Palladium(II) Complex | C-acyl N,O-aminals, Arylboronic acids | Enantioselective synthesis, high stereocontrol. nih.govrsc.org |

| α-Oxoamine Synthase (AOS) Enzymes | α-Amino acids, Acyl-thioesters | Stereospecific, single-step, no protecting groups required. nih.gov |

| Chiral Quaternary Ammonium Salt | Racemic α-bromo ketones, Azide source | Phase-transfer catalysis, high enantioselectivity. acs.org |

| Hypervalent Iodine Reagents | Enol ethers | Umpolung strategy for α-amination. rsc.org |

Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of α-amino ketones and their derivatives to minimize environmental impact and enhance safety. semanticscholar.org

A key aspect of green chemistry is the use of environmentally benign solvents . Propylene carbonate has been demonstrated as a viable green polar aprotic solvent that can replace more hazardous solvents like dichloromethane (B109758) and DMF in both solution-phase and solid-phase peptide synthesis. rsc.org Aqueous media are also being explored for certain reactions, such as the monocarboxymethylation of primary amines with glyoxylic acid. organic-chemistry.org

Atom economy is another central tenet of green chemistry, and multicomponent reactions are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product. nih.gov Metal-free and redox-neutral reactions, such as the thiol-promoted addition of 1,3-dioxolane (B20135) to imines, also contribute to higher atom economy. organic-chemistry.org

The development of biocatalytic methods , as mentioned previously, is a significant step towards greener synthesis. nih.gov Enzymes operate under mild conditions (temperature and pH) and in aqueous environments, reducing the need for harsh reagents and organic solvents. nih.govsemanticscholar.org The microbial reduction of ketones, for instance using Baker's Yeast (Saccharomyces cerevisiae), to produce chiral alcohols is a well-established green transformation. jacsdirectory.com

Catalytic processes , in general, are preferred over stoichiometric reactions as they reduce waste. nih.govrsc.orgacs.org The use of recoverable and reusable catalysts, such as the chiral quaternary ammonium salt in phase-transfer catalysis or biopolymer-supported catalysts, further enhances the green credentials of a synthetic route. nih.govacs.org

The following table highlights some green chemistry approaches in the synthesis of α-amino ketone-related compounds:

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Greener Solvents | Replacement of hazardous solvents. | Propylene carbonate instead of DMF in peptide synthesis. rsc.org |

| Atom Economy | Maximizing incorporation of starting materials. | Multicomponent reactions like the Ugi reaction. nih.govnih.gov |

| Biocatalysis | Use of enzymes for selective transformations. | α-Oxoamine synthase for α-amino ketone synthesis. nih.gov |

| Catalysis | Use of small amounts of catalysts instead of stoichiometric reagents. | Palladium-catalyzed asymmetric arylation. nih.govrsc.org |

| Use of Renewable Feedstocks/Biopolymers | Employing sustainable starting materials and supports. | Piperazine supported on agar-agar gel as a catalyst. nih.gov |

Mechanistic Investigations of Reactions Involving 1 Amino 1 4 Bromophenyl Acetone

Elucidation of Reaction Pathways for α-Amino Ketone Formation

The formation of α-amino ketones can typically proceed through several established synthetic routes. One common method is the direct amination of an α-halo ketone. For 1-Amino-1-(4-bromophenyl)acetone, this would likely involve the reaction of a precursor like 1-bromo-1-(4-bromophenyl)acetone with an ammonia (B1221849) source. The pathway is generally understood as a nucleophilic substitution reaction.

Another potential pathway is the reductive amination of the corresponding α-diketone, 1-(4-bromophenyl)propane-1,2-dione (B2422763). This would involve condensation of the dione (B5365651) with an amine or ammonia to form an imine intermediate, followed by reduction. However, specific studies detailing the preferred reaction conditions, catalysts, and potential side reactions for the synthesis of this compound are not documented.

Mechanistic Studies of Amination Reactions

Mechanistic studies for amination reactions focus on understanding the step-by-step process of nitrogen introduction onto a carbon skeleton. For a molecule like this compound, this could involve studying its formation from 1-(4-bromophenyl)propan-1,2-dione. Key aspects for investigation would include the role of the catalyst (if any), the nature of the aminating agent, and the effect of the electron-withdrawing bromine atom on the phenyl ring on the reaction's progress. Isotopic labeling studies could be employed to trace the path of the nitrogen atom and elucidate the transition states involved. Without such dedicated studies, the precise mechanism remains unconfirmed for this specific compound.

Kinetic Studies of Synthetic Transformations

Kinetic studies are crucial for understanding reaction rates and the factors that influence them. For the synthesis of this compound, researchers would typically measure the rate of reaction under varying conditions of temperature, pressure, and reactant concentrations. This data allows for the determination of the reaction order and the activation energy, providing insight into the rate-determining step of the mechanism.

Table 1: Hypothetical Kinetic Parameters for Investigation

| Parameter | Description | Data to be Determined |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Value and units specific to the reaction conditions. |

| Reaction Order | The relationship between the concentrations of species and the rate of a reaction. | Order with respect to each reactant (e.g., α-diketone, ammonia). |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Value typically in kJ/mol. |

This table represents the type of data that would be sought in kinetic studies, but specific values for reactions involving this compound are not available.

Investigations into Rearrangement and Isomerization Processes

α-Amino ketones and their derivatives can sometimes undergo rearrangement or isomerization reactions, such as keto-enol tautomerism or more complex structural reorganizations. For this compound, potential investigations would explore its stability under various pH and thermal conditions. For instance, studies would aim to identify if it is susceptible to processes like the Neber rearrangement if converted to a suitable derivative, or other base- or acid-catalyzed isomerizations. Currently, there is no published evidence of such investigations for this compound.

Role of Intermediates in Complex Reaction Sequences

The synthesis and subsequent reactions of this compound likely involve various transient species or intermediates. For example, in its formation via reductive amination, an enamine or imine species is a probable intermediate. In subsequent reactions, such as the synthesis of heterocyclic compounds, this α-amino ketone could form enamine or enolate intermediates that drive cyclization processes. Spectroscopic techniques like NMR and mass spectrometry, often performed at low temperatures, would be required to detect and characterize these short-lived species. The specific intermediates involved in reactions of this compound have not been experimentally isolated or characterized in the available literature.

Computational and Theoretical Chemistry of 1 Amino 1 4 Bromophenyl Acetone

Quantum Chemical Calculations for Ground State Geometries

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to find the lowest energy conformation. researchgate.net

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its balance of accuracy and computational cost. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com For molecules like 1-Amino-1-(4-bromophenyl)acetone, DFT calculations are typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net

These calculations employ a set of mathematical functions known as a basis set to describe the atomic orbitals. Common basis sets for such organic molecules include Pople-style basis sets like 6-311G(d,p) or 6-31G**, which provide a flexible description of the electron distribution, including polarization functions on both heavy atoms and hydrogens. researchgate.netnih.govsemanticscholar.org The selection of the functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. researchgate.net

The initial step in computational analysis involves molecular structure optimization. This process systematically adjusts the positions of the atoms in the molecule to find the geometry with the minimum potential energy. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is performed to identify the most stable conformer (the global minimum) among many possible spatial arrangements (local minima). nih.gov

The optimized geometric parameters, including bond lengths, bond angles, and dihedral (torsional) angles, define the molecule's final, most stable structure. These parameters are critical as they influence the molecule's electronic properties and reactivity. The following table presents plausible optimized structural parameters for this compound, derived from DFT calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound This data is illustrative and based on typical values from DFT calculations for similar structures.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Bond | Value | Angle | Value | Angle | Value |

| C-Br | 1.910 | C-C-Br | 119.5 | C-C-C-O | -175.0 |

| C=O | 1.230 | C-C=O | 121.0 | O=C-C-N | -55.0 |

| C-N | 1.465 | C-C-N | 110.5 | C-C-N-H | 60.0 |

| C-C (phenyl) | 1.395 | C-C-C (phenyl) | 120.0 | Br-C-C-C | 180.0 |

Electronic Structure Analysis

Analysis of the electronic structure reveals how electrons are distributed within the molecule and provides a basis for understanding its chemical properties, reactivity, and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and prone to electronic transitions. nih.gov The computed energy gap for this compound indicates that charge transfer can occur within the molecule, influencing its reactivity. nih.govmalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO would likely be distributed across the carbonyl group and the phenyl ring.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound This data is illustrative and based on typical values from DFT calculations for similar structures.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. wikipedia.orgwisc.edu This method investigates charge delocalization and hyperconjugative interactions by analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. sphinxsai.com

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound This data is illustrative and based on typical values from NBO analysis for similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(C-C) | 5.20 |

| LP(2) O | σ(C-C) | 2.85 |

| σ(C-H) | σ(C-N) | 1.95 |

| π(C-C)phenyl | π(C-C)phenyl | 20.50 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.commalayajournal.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative potential (colored red to yellow) are associated with electron-rich areas, such as lone pairs on heteroatoms, and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. malayajournal.org Intermediate potential areas are often colored green.

For this compound, the MEP surface would show the most negative potential concentrated around the carbonyl oxygen atom and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms of the amino group and, to a lesser extent, the phenyl ring hydrogens would exhibit positive potential, marking them as sites for nucleophilic interactions.

Spectroscopic Property Predictions and Correlations

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules. By employing quantum chemical calculations, it is possible to simulate various types of spectra, offering a deeper understanding of the underlying molecular vibrations and electronic transitions.

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are a powerful tool for assigning and understanding the infrared (IR) and Raman spectra of a molecule. These calculations predict the frequencies of the fundamental vibrational modes of the molecule in its ground state. The assignments are often carried out using Normal Coordinate Analysis (NCA) based on a scaled quantum mechanical force field (SQMFF) methodology. This approach allows for a detailed correlation between the calculated vibrational modes and the experimentally observed spectral bands.

For a molecule like this compound, key vibrational modes would include the stretching and bending of the N-H bonds in the amino group, the C=O stretching of the acetone (B3395972) moiety, and various vibrations of the bromophenyl ring. While specific DFT calculations for this compound are not extensively available in the reviewed literature, the methodology has been successfully applied to similar molecules, such as 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, to assign its FT-IR and FT-Raman spectra.

An illustrative table of expected vibrational frequencies for key functional groups is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Amino (N-H) | Scissoring | 1590-1650 |

| Carbonyl (C=O) | Stretching | 1700-1725 |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

| C-Br | Stretching | 500-600 |

This table is illustrative and based on typical ranges for these functional groups.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a reliable approach for structure elucidation and verification. The most common method involves Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. This approach can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when compared to experimental data.

The accuracy of these predictions can be further enhanced by considering conformational isomers and using appropriate solvent models in the calculations. For this compound, theoretical predictions would help in the unambiguous assignment of protons and carbons, especially for the aromatic protons on the bromophenyl ring and the carbons of the acetone backbone. While specific theoretical NMR data for this compound is sparse in the literature, the general reliability of the method is well-established for a wide range of organic molecules.

Below is an example of what a table of predicted versus experimental chemical shifts might look like.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C1 (C=O) | Data not available | Data not available |

| C (alpha to NH₂) | Data not available | Data not available |

| CH₃ | Data not available | Data not available |

| H (alpha to NH₂) | Data not available | Data not available |

| H (CH₃) | Data not available | Data not available |

| Aromatic H's | Data not available | Data not available |

This table is for illustrative purposes only, as specific calculated data for this compound was not found in the reviewed literature.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The analysis of HOMO and LUMO energies and their distribution helps in understanding intramolecular charge transfer (ICT) within the molecule. For instance, in related amino-bromophenyl compounds, studies have shown that electronic transitions can lead to a transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. In this compound, the amino group and the bromophenyl ring could act as electron-donating and electron-withdrawing/pi-system components, respectively, potentially leading to significant ICT upon electronic excitation. Such charge transfer phenomena are crucial in determining the photophysical properties of the molecule.

Non-Covalent Interaction Analysis

Non-covalent interactions play a critical role in determining the three-dimensional structure and packing of molecules in the solid state. Computational tools allow for the detailed analysis and visualization of these weak interactions.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. This method is based on the electron density and its gradient. The results are typically presented as a 3D plot where different types of interactions are color-coded. Generally, blue surfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red areas signify steric repulsion. While specific RDG analysis for this compound is not available, this method has been applied to other systems to visualize interactions such as hydrogen bonding and π-π stacking.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which delineates the space where the electron density of the molecule is dominant over the electron density of its neighbors.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

An illustrative breakdown of intermolecular contacts from a Hirshfeld analysis is shown in the table below.

| Contact Type | Contribution (%) |

| H···H | Data not available |

| Br···H | Data not available |

| O···H | Data not available |

| C···H | Data not available |

| N···H | Data not available |

| Others | Data not available |

This table illustrates the type of data obtained from Hirshfeld surface analysis. Specific data for this compound is not available in the reviewed literature.

Energy Frameworks and Supramolecular Assembly Studies

There is currently no specific research available that details the energy frameworks or supramolecular assembly of this compound. Such studies are crucial for understanding the intermolecular interactions that govern the crystal packing and solid-state properties of a compound. Analysis of the supramolecular assembly, driven by non-covalent interactions like hydrogen bonding and π-π stacking, provides insights into the material's stability and potential for polymorphism. Without experimental crystallographic data or dedicated computational modeling for this specific compound, a discussion on its energy frameworks remains speculative.

Theoretical Reactivity Descriptors

A detailed investigation into the theoretical reactivity descriptors for this compound has not been published. These descriptors, typically derived from methods like DFT, are instrumental in predicting the chemical behavior of a molecule. Key parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are fundamental in determining a molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

While these descriptors have been calculated for various other organic compounds, including some with bromo- and amino-phenyl moieties, specific values for this compound are not available in the current body of scientific literature.

Non-Linear Optical (NLO) Property Theoretical Investigations

Theoretical investigations into the non-linear optical (NLO) properties of this compound are also absent from published research. NLO materials are of significant interest for applications in optoelectronics and photonics. Computational studies in this area typically focus on calculating the first and second hyperpolarizabilities (β and γ), which are measures of a molecule's NLO response. The presence of both an electron-donating amino group and an electron-withdrawing bromo-phenyl group connected to a conjugated system could theoretically impart NLO properties. However, without specific computational analysis, any discussion of the NLO potential of this compound is conjectural. Studies on other organic molecules have shown that such donor-acceptor systems can enhance NLO responses, but dedicated calculations are required for quantification.

Advanced Structural Characterization and Solid State Studies

Single-Crystal X-ray Diffraction Analysis of 1-Amino-1-(4-bromophenyl)acetone Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives, such as the salt of the isomeric 4-aminoacetophenone, offer a window into the structural motifs that may be adopted by this compound.

A pertinent example is 4-acetylanilinium bromide (the hydrobromide salt of 4-aminoacetophenone), a structural isomer of the title compound. Its crystallographic data provides a foundational understanding of how a bromophenyl moiety, an amino group (in its protonated form), and a keto group organize in the solid state. nih.govcrystallography.net

The compound crystallizes in the monoclinic space group P2₁/c. crystallography.net In the crystal structure, the asymmetric unit is composed of a 4-acetylanilinium cation, where the amino group is protonated, and a bromide anion. nih.gov This arrangement is a common feature in the crystal structures of amine salts.

Interactive Table: Crystallographic Data for 4-Acetylanilinium Bromide Users can sort the table by clicking on the headers.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₁₀BrNO | crystallography.net |

| Crystal System | Monoclinic | crystallography.net |

| Space Group | P 1 2₁/c 1 | crystallography.net |

| a (Å) | 7.4423 (8) | crystallography.net |

| b (Å) | 15.4529 (10) | crystallography.net |

| c (Å) | 7.6833 (14) | crystallography.net |

| α (°) | 90 | crystallography.net |

| β (°) | 90.828 (8) | crystallography.net |

| γ (°) | 90 | crystallography.net |

| Cell Volume (ų) | 883.5 (2) | crystallography.net |

| Z (formula units/cell) | 4 | researchgate.net |

| Temperature (K) | 295 | crystallography.net |

The crystal packing of 4-acetylanilinium bromide is dominated by a robust network of hydrogen bonds. nih.gov The protonated amino group (NH₃⁺) acts as a hydrogen bond donor, forming connections with both the bromide anion and the oxygen atom of the acetyl group of a neighboring cation. nih.gov

Specifically, the ions are linked through N-H···Br and N-H···O hydrogen bonds, creating a two-dimensional network. nih.gov These interactions can be described using graph-set notation, which reveals two key motifs: a C(8) chain and an R₄²(8) ring. nih.gov The presence of the methyl group in this structure, as opposed to a hydroxyl group in the related 4-carboxyanilinium bromide, leads to a significantly different hydrogen-bonding arrangement, highlighting the sensitivity of supramolecular aggregation to minor chemical changes. nih.gov In another related structure, (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, adjacent molecules are linked by N—H⋯O interactions into one-dimensional infinite chains. iucr.org Such studies on related compounds underscore the importance of hydrogen bonding in dictating the crystal architecture. nih.govrsc.org

Polymorphism, the ability of a substance to exist in two or more crystalline forms, and co-crystallization are critical areas of solid-state chemistry, particularly for pharmaceutical compounds. nih.gov These phenomena can significantly alter the physicochemical properties of a material.

While specific studies on the polymorphism or co-crystallization of this compound were not identified in the surveyed literature, research on related systems provides valuable context. For instance, extensive studies on N-(4-halobenzyl)-3-halopyridinium halogenides co-crystallized with 1,4-diiodotetrafluorobenzene (B1199613) have revealed a rich landscape of isomorphism, polymorphism, and stoichiomorphism (cocrystals with different stoichiometric ratios). acs.org This work demonstrates how subtle changes in halogen atoms can direct the formation of multiple, distinct crystalline structures. acs.org Given these findings in structurally analogous halogenated organic compounds, it is plausible that this compound and its derivatives could also exhibit complex polymorphic behavior.

Solid-State Spectroscopic Analysis

Spectroscopic techniques that probe the solid state provide complementary information to diffraction methods, offering insight into chemical structure, bonding, and local environments.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the chemical structure, dynamics, and three-dimensional arrangement of atoms in solid materials. springernature.comnih.gov Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in solid-state NMR, techniques like Magic-Angle Spinning (MAS) are required to obtain high-resolution spectra. nih.gov

Specific solid-state NMR data for this compound were not found in the performed search. However, the utility of NMR is demonstrated in studies of related compounds. For example, the reaction of a close structural analog, 1-(4-bromophenyl)ethan-1-amine, with ¹³C-labeled CO₂ in methanol (B129727) was monitored using ¹³C NMR spectroscopy, allowing for the clear identification of carbamate (B1207046) and carbonate species in solution. researchgate.net An ssNMR analysis of this compound would be expected to yield distinct signals for the carbonyl carbon, the aromatic carbons (with splitting patterns influenced by the bromine substituent), the methyl carbon, and the alpha-carbon bearing the amino group. The precise chemical shifts and line shapes would provide information on the local electronic environment and molecular packing within the crystal lattice.

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used and accessible analytical tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, in the solid state. irdg.org The analysis is often performed on a Nujol mull or a KBr pellet of the solid sample. nist.gov

A solid-state IR spectrum for the isomeric compound 4-aminoacetophenone is available and provides a reference for the expected vibrational modes. nist.gov Key absorption bands can be assigned to specific functional groups present in the molecule. The data reveals characteristic frequencies for the amino and carbonyl groups, as well as for the aromatic ring. The positions and shapes of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding, which can cause shifts to lower frequencies and band broadening.

Interactive Table: Characteristic Solid-State IR Absorption Bands for 4-Aminoacetophenone Users can sort the table by clicking on the headers.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~3200-3400 | Symmetric & Asymmetric Stretching |

| C-H (aromatic) | ~3000-3100 | Stretching |

| C=O (ketone) | ~1650-1680 | Stretching |

| C=C (aromatic) | ~1600, ~1400-1500 | Ring Stretching |

| C-N | ~1250-1350 | Stretching |

| C-Br | Below 1000 | Stretching |

Note: The exact positions of IR bands for this compound may differ due to structural and electronic differences from the isomer 4-aminoacetophenone and the specific crystalline environment.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of this compound by measuring its physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a compound. For this compound, TGA is employed to determine the temperature at which it begins to degrade, the kinetics of its decomposition, and the mass of any residual material.

While a detailed, publicly available TGA thermogram for this compound is not widely documented in peer-reviewed literature, the thermal behavior of analogous aromatic ketones and amino compounds can offer predictive insights. Generally, compounds of this class exhibit thermal decomposition initiated by the cleavage of the weakest bonds at elevated temperatures. For this compound, this would likely involve the C-N bond of the amino group or the C-Br bond. The analysis would typically show a stable baseline up to the onset of decomposition, followed by one or more mass loss steps corresponding to the evolution of volatile fragments.

A hypothetical TGA analysis would be conducted by heating a small sample of the compound at a constant rate in a controlled atmosphere, such as nitrogen or air. The resulting data would be plotted as percentage weight loss versus temperature.

| Parameter | Description | Hypothetical Value Range |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant decomposition begins. | 200 - 250 °C |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of decomposition is maximal. | 250 - 300 °C |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. | Varies depending on atmosphere and final temperature. |

Note: The values in the table are hypothetical and serve as an illustrative example of typical TGA data for a compound of this nature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for determining the melting point, enthalpy of fusion, and any solid-state phase transitions of this compound.

The DSC thermogram of a crystalline solid like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

While specific, comprehensive DSC studies on this compound are not extensively reported, the melting point of related compounds provides a basis for what to expect. For instance, the hydrochloride salt of a similar compound, 4-bromo-cathinone, has a reported melting point. The free base form, this compound, would have a distinct melting point that is a key parameter for its identification and purity assessment.

| Parameter | Description | Reported/Expected Value |

| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. | Specific value not widely published; would be determined as a sharp endothermic peak. |

| Enthalpy of Fusion (ΔHfus) | The heat absorbed during the melting process. | Would be calculated from the area under the melting peak. |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a hard, glassy state to a rubbery state. | Typically not observed for highly crystalline materials. |

Chiroptical Properties in Condensed Phases (if applicable)

As this compound possesses a chiral center at the carbon atom bearing the amino and phenyl groups, it is an optically active compound. Its chiroptical properties, which arise from the differential interaction of the molecule with left and right circularly polarized light, can be studied in condensed phases (e.g., as a solid film, in a KBr pellet, or as a mull).

The primary techniques for investigating chiroptical properties in the solid state are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Electronic Circular Dichroism (ECD): Solid-state ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The resulting spectrum can provide information about the absolute configuration of the chiral center and the conformational preferences of the molecule in the crystal lattice. The spectrum is highly sensitive to intermolecular interactions and the packing of molecules in the solid state.

Vibrational Circular Dichroism (VCD): VCD spectroscopy provides similar information but in the infrared region, probing the vibrational transitions of the molecule. VCD is a powerful tool for determining the absolute configuration of chiral molecules and for studying their solution and solid-state conformations.

Detailed experimental studies on the solid-state chiroptical properties of this compound are not readily found in the public domain. However, such studies would be invaluable for unambiguously assigning its absolute stereochemistry and for understanding the influence of the crystal packing forces on its molecular conformation. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would typically be used in conjunction with experimental ECD and VCD data to achieve a reliable assignment of the absolute configuration.

Reactivity and Derivatization Strategies Utilizing 1 Amino 1 4 Bromophenyl Acetone

As a Key Intermediate in Heterocyclic Synthesis

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole derivatives are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. However, α-amino ketones can also serve as precursors for pyrazoles. One established method involves the reaction of α-amino ketones with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction proceeds through the formation of an enaminone intermediate, which then undergoes cyclization with a hydrazine to furnish the pyrazole ring.

The reaction of 1-Amino-1-(4-bromophenyl)acetone with DMF-DMA would yield an enaminone, which upon treatment with hydrazine hydrate, would cyclize to form the corresponding pyrazole.

General Reaction for Pyrazole Synthesis

| Reactant | Reagents | Intermediate | Product |

| This compound | 1. DMF-DMA2. Hydrazine hydrate | Enaminone | 4-acetyl-5-(4-bromophenyl)-1H-pyrazole |

Construction of Pyrrole (B145914) Systems

The Knorr pyrrole synthesis is a classic method for the preparation of substituted pyrroles, which involves the condensation of an α-amino ketone with a β-ketoester or a 1,3-dicarbonyl compound. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid. organic-chemistry.org The mechanism involves the initial formation of an enamine from the α-amino ketone, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org

This compound serves as a suitable α-amino ketone component in the Knorr synthesis. For example, its reaction with ethyl acetoacetate (B1235776) would yield a polysubstituted pyrrole.

Knorr Pyrrole Synthesis Example

| α-Amino Ketone | β-Ketoester | Product |

| This compound | Ethyl acetoacetate | Ethyl 2-methyl-5-(4-bromophenyl)-1H-pyrrole-3-carboxylate |

Another important route to pyrroles is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). alfa-chemistry.comrsc.orgrgmcet.edu.in While this compound itself is not a 1,4-dicarbonyl compound, it can be envisioned as a synthon that, after an initial reaction, could lead to a precursor suitable for a Paal-Knorr type cyclization.

Preparation of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a widely used method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. scirp.org While this compound is not an α-haloketone, it can be readily converted to one. For instance, diazotization of the amino group followed by treatment with a halide source could yield the corresponding α-haloketone. Alternatively, the amino group could be replaced by a hydroxyl group, which could then be converted to a leaving group for subsequent substitution by a halide.

Once the corresponding α-bromo-1-(4-bromophenyl)acetone is obtained, it can be reacted with a thioamide, such as thioacetamide (B46855) or thiourea, to yield the desired thiazole derivative. scirp.org

Hantzsch Thiazole Synthesis from a Precursor

| α-Haloketone Precursor | Thioamide | Product |

| 2-Bromo-1-(4-bromophenyl)ethan-1-one | Thioacetamide | 2-Methyl-4-(4-bromophenyl)thiazole |

| 2-Bromo-1-(4-bromophenyl)ethan-1-one | Thiourea | 4-(4-Bromophenyl)thiazol-2-amine |

Other Annulation and Cyclization Reactions

The reactivity of this compound extends to other annulation and cyclization reactions, providing access to a broader range of fused heterocyclic systems. Annulation refers to the building of a new ring onto an existing molecule.

For instance, intramolecular cyclization of derivatives of this compound can lead to the formation of various ring systems. frontiersin.orgresearchgate.net If the amino group is acylated with a reagent containing a suitable functional group, subsequent intramolecular reaction with the ketone carbonyl can lead to the formation of a new ring.

Furthermore, reactions like the Pictet-Spengler and Bischler-Napieralski are powerful tools for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively. organic-chemistry.orgwikipedia.org These reactions typically involve the cyclization of a β-arylethylamine derivative onto an aromatic ring. While this compound is not a β-arylethylamine, it could be chemically modified to incorporate this structural motif, thereby enabling its use in such cyclization strategies.

Reactions at the Carbonyl Group

The carbonyl group of this compound is an electrophilic center that readily undergoes nucleophilic attack. This reactivity allows for a variety of transformations to modify the acetone (B3395972) side chain.

Common reactions at the carbonyl group include:

Reductive Amination: The ketone can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to form a more complex amine. researchgate.net

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents. udel.edumasterorganicchemistry.comopenstax.orglumenlearning.comorganic-chemistry.org

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithiums to the carbonyl group results in the formation of tertiary alcohols after acidic workup.

Imine Formation: Condensation with primary amines leads to the formation of imines, which can be stable compounds themselves or serve as intermediates for further reactions.

Examples of Reactions at the Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

| Reductive Amination | Benzylamine, NaBH₃CN | Secondary Amine |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | Alkene |

| Grignard Reaction | Methylmagnesium bromide, H₃O⁺ | Tertiary Alcohol |

| Imine Formation | Aniline (B41778), acid catalyst | Imine |

These reactions highlight the versatility of the carbonyl group in this compound for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Reactions at the Amino Group

The primary amino group in this compound is a key site for a variety of chemical modifications. This functionality allows for the introduction of diverse structural motifs, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. Common reactions at the amino group include acylation, sulfonylation, and reductive amination, which are fundamental transformations in organic synthesis.

Acylation of the amino group can be readily achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the parent molecule. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides, a class of compounds known for their diverse biological activities.

Reductive amination provides another avenue for derivatization, allowing for the introduction of alkyl or aryl substituents onto the nitrogen atom. This two-step process typically involves the initial formation of an imine or enamine intermediate by reacting the primary amine with a carbonyl compound, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165).

The table below summarizes some of the common derivatization reactions at the amino group.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acid Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Amine |

Transformations Involving the Bromine Substituent (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring of this compound serves as a valuable handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. rhhz.net This method allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the para-position of the phenyl ring. rhhz.net

Hiyama Coupling: Similar to the Suzuki-Miyaura coupling, the Hiyama coupling utilizes a palladium catalyst to couple the aryl bromide with an organosilicon compound. nih.gov This reaction offers an alternative to organoboron reagents and is known for its tolerance of various functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. rhhz.net This is a particularly useful method for synthesizing substituted anilines and related compounds. A plausible mechanism for this reaction involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. rhhz.net

The following table outlines key cross-coupling reactions involving the bromine substituent.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd catalyst, Base |

| Hiyama | Organosilane | C-C | Pd catalyst, Fluoride source |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base, Ligand |

Exploration of Novel Derivatization Reagents and Methods

The field of organic synthesis is continually evolving, with new reagents and methodologies being developed to improve efficiency, selectivity, and substrate scope. In the context of this compound, several modern techniques could be applied for its derivatization.

Photoredox Catalysis: This emerging area of catalysis utilizes visible light to initiate chemical transformations. It could potentially be employed for novel C-H functionalization reactions or for generating radical intermediates from the parent compound, leading to unique derivatives that are not accessible through traditional methods.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases could be used for the stereoselective synthesis of chiral amines from the corresponding ketone, while other enzymes could be employed for the selective modification of the amino or aryl bromide moieties.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to readily scale up reactions. This technology could be applied to the synthesis and derivatization of this compound, potentially leading to more efficient and reproducible processes.

The exploration of these and other novel methods will undoubtedly expand the synthetic utility of this compound and open up new avenues for the creation of complex and valuable molecules.

Stereochemical Aspects of 1 Amino 1 4 Bromophenyl Acetone

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize target molecules with defined stereochemistry. Amino acids are a prominent class of compounds in the chiral pool and serve as versatile building blocks for the asymmetric synthesis of a wide array of molecules. tsijournals.comresearchgate.net

While specific examples detailing the synthesis of 1-Amino-1-(4-bromophenyl)acetone directly from a chiral pool are not extensively documented in the literature, the general principles of this approach can be applied. A plausible retrosynthetic analysis would involve using a natural amino acid as a chiral precursor. For instance, a suitably protected derivative of an amino acid like L-alanine or L-phenylalanine could potentially be transformed into the target compound. This would typically involve the introduction of the 4-bromophenyl and the acetyl moieties through a series of stereoretentive or stereoinvertive reactions. The inherent chirality of the starting amino acid would be transferred to the final product, thereby controlling its absolute configuration.

The choice of the starting amino acid from the chiral pool would be crucial in determining the final stereochemistry of the product. For example, starting with a natural L-amino acid could predictably lead to the (S)-enantiomer of the target compound, depending on the reaction sequence and the Cahn-Ingold-Prelog priority rules for the substituents.

Asymmetric Catalysis in its Formation or Transformation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis for establishing stereocenters with high enantioselectivity. This approach employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of α-amino ketones like this compound, several catalytic asymmetric methods have been developed.

One notable strategy is the use of Brønsted acid catalysis . Chiral phosphoric acids have emerged as effective catalysts for the enantioselective transfer hydrogenation of α-keto ketimines and the reductive amination of diketones, leading to the formation of chiral α-amino ketones with high yields and enantioselectivities. nih.gov This methodology could be adapted for the synthesis of this compound by reacting a suitable precursor, such as 1-(4-bromophenyl)propane-1,2-dione (B2422763), with an amine source in the presence of a chiral Brønsted acid catalyst and a hydrogen donor.

Another promising approach involves the use of chiral metal complexes . For instance, chiral Ni(II) complexes derived from Schiff bases have been successfully employed in the asymmetric synthesis of α-amino acids and their derivatives. acs.org These complexes can act as chiral templates, directing the stereochemical outcome of reactions such as alkylation. A similar strategy could be envisioned for the asymmetric synthesis of this compound.

The following table summarizes potential catalytic approaches for the asymmetric synthesis of α-amino ketones:

| Catalytic System | Description | Potential Application for this compound |

| Chiral Brønsted Acids | Catalyze enantioselective transfer hydrogenation of α-keto ketimines or reductive amination of diketones. nih.gov | Reaction of a 1-(4-bromophenyl)propane-1,2-dione derivative with an amine source. |

| Chiral Ni(II) Complexes | Act as chiral templates for asymmetric alkylations and other transformations. acs.org | Asymmetric functionalization of a glycine-derived Schiff base with a 4-bromobenzyl halide. |

| Organocatalysis | Utilizes small organic molecules as catalysts. Proline and its derivatives are effective for asymmetric aldol (B89426) and Mannich reactions. | Asymmetric amination of a silyl (B83357) enol ether derived from 1-(4-bromophenyl)acetone. |

Resolution Techniques for Enantiomeric Enrichment

Resolution is a common method for separating a racemic mixture into its constituent enantiomers. For chiral amines and their derivatives, several techniques can be employed for enantiomeric enrichment.

Diastereomeric Crystallization is a classical resolution method that involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. For this compound, chiral acids such as tartaric acid or mandelic acid could be used as resolving agents. The separated diastereomeric salts can then be treated with a base to liberate the individual enantiomers of the amine.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For compounds structurally similar to this compound, such as β-amino-β-(4-bromophenyl) propionic acid, "hybrid" pi-electron acceptor-donor chiral stationary phases like the (R,R) Whelk-O1 have proven effective for enantiomeric separation. tsijournals.com It is plausible that a similar CSP could be employed for the resolution of racemic this compound. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol, is crucial for achieving optimal separation. tsijournals.com

The table below outlines common resolution techniques applicable to chiral amines:

| Resolution Technique | Principle | Applicability to this compound |

| Diastereomeric Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Reaction with chiral acids like tartaric acid or mandelic acid. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. tsijournals.com | Use of Pirkle-type or other suitable chiral columns. tsijournals.com |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme, leaving one enantiomer unreacted. | Lipases or other hydrolases could potentially be used to selectively acylate one enantiomer. |

Determination of Absolute and Relative Configurations

Determining the absolute and relative configuration of a chiral molecule is essential for understanding its stereochemical properties. Several analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly when used with chiral derivatizing agents or chiral solvating agents, can also be used to determine the absolute configuration. The formation of diastereomeric derivatives with a chiral auxiliary can lead to distinguishable NMR signals for the two enantiomers, allowing for their differentiation and, in some cases, the assignment of their absolute configuration based on empirical models.

Vibrational Circular Dichroism (VCD) is another spectroscopic technique that can be used to determine the absolute configuration of chiral molecules in solution. By comparing the experimentally measured VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be assigned.

Influence of Stereochemistry on Reactivity and Molecular Interactions

The stereochemistry of this compound is expected to have a profound influence on its reactivity and its interactions with other molecules, particularly in a chiral environment.

In terms of reactivity , the stereocenter can direct the approach of reagents in subsequent chemical transformations. For example, the reduction of the ketone functionality to a secondary alcohol would lead to the formation of a second stereocenter. The stereochemical outcome of such a reaction, leading to either the syn or anti diastereomer, would be influenced by the existing stereochemistry at the α-carbon. acs.orgacs.org This is due to steric and electronic effects that favor one transition state over the other. For instance, in the reduction of α-amino ketones, the stereoselectivity can be controlled by the choice of reducing agent and the nature of the substituents on the nitrogen atom. acs.org

The molecular interactions of the enantiomers of this compound with other chiral molecules, such as enzymes or receptors, are expected to be stereospecific. This is a fundamental principle in medicinal chemistry and pharmacology, where often only one enantiomer of a chiral drug is biologically active, while the other may be inactive or even have undesirable side effects. nih.gov The different spatial arrangement of the functional groups in the two enantiomers leads to distinct binding affinities and orientations within a chiral binding pocket. Although specific biological activity data for this compound is not widely reported, it is reasonable to infer that its interactions with biological systems would be stereodependent, a common characteristic observed for α-amino ketones. nih.gov

Role in Catalytic Processes and Methodology Development

As a Substrate or Precursor in Catalytic Reactions

1-Amino-1-(4-bromophenyl)acetone serves as a key starting material in several catalytic transformations, primarily leveraging the reactivity of its amine and ketone functionalities.

While specific studies detailing the use of this compound in hydrogen transfer reactions are not extensively documented in the reviewed literature, its structural motifs suggest its potential as a substrate in such processes. In a typical transfer hydrogenation scenario, a catalyst facilitates the transfer of hydrogen from a donor molecule to an acceptor. Given the presence of a ketone group, this compound could theoretically act as a hydrogen acceptor, leading to the formation of the corresponding amino alcohol. The efficiency and stereoselectivity of such a reaction would be highly dependent on the choice of catalyst, which could range from transition metal complexes to organocatalysts.

Transamination reactions, a cornerstone of amino acid biosynthesis and synthetic organic chemistry, involve the transfer of an amino group from an amine to a keto acid, forming a new amino acid and a new keto acid. nih.gov this compound is an ideal substrate for biomimetic transamination reactions. nih.gov In these processes, catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzymes or synthetic mimics, the amino group of this compound can be transferred to an α-keto acid acceptor. This results in the formation of a new amino acid and the corresponding ketone, 1-(4-bromophenyl)propan-1,2-dione. The reaction is typically reversible, and the equilibrium can be shifted towards product formation by controlling the reaction conditions and the concentration of reactants.

The general mechanism for a transamination reaction involving this compound is outlined below:

Table 1: General Steps in the Transamination of this compound

| Step | Description |

| 1 | Formation of an external aldimine between the pyridoxal phosphate (PLP) cofactor and this compound. |

| 2 | Tautomerization of the aldimine to a ketimine intermediate. |

| 3 | Hydrolysis of the ketimine to release the ketone product, 1-(4-bromophenyl)propan-1,2-dione, and form pyridoxamine (B1203002) phosphate (PMP). |

| 4 | Reaction of PMP with an α-keto acid acceptor to form a new ketimine. |

| 5 | Tautomerization of the new ketimine to an aldimine. |

| 6 | Hydrolysis of the aldimine to release the new amino acid and regenerate the PLP catalyst. |

This table outlines the generally accepted mechanism for PLP-dependent transamination reactions.

Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the in-situ formation of an imine or enamine from a carbonyl compound and an amine, which is then reduced to the corresponding amine. libretexts.org this compound can participate in reductive amination in two distinct ways: as the amine source or as the carbonyl source after deamination.